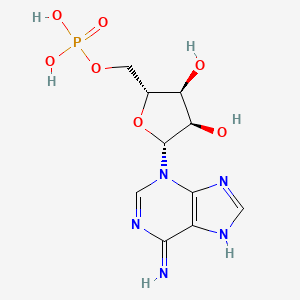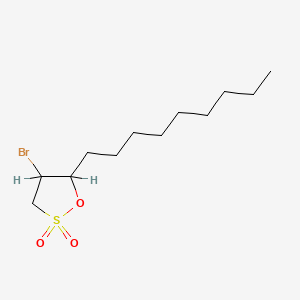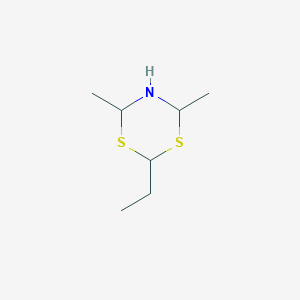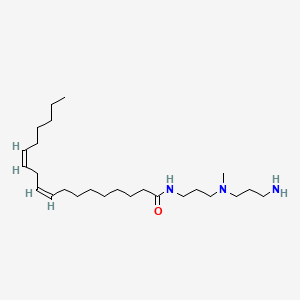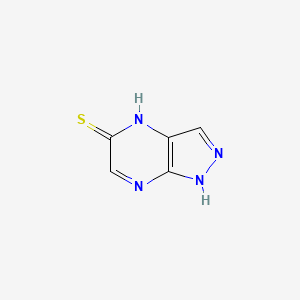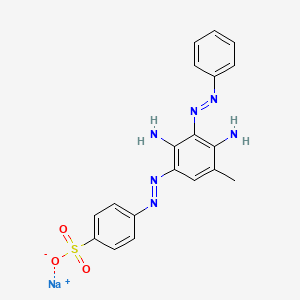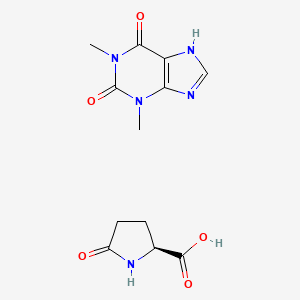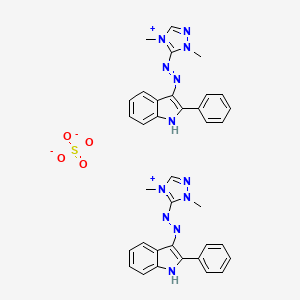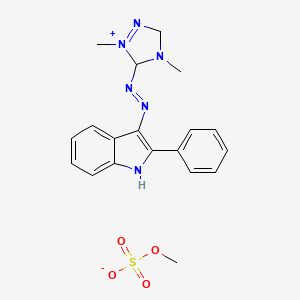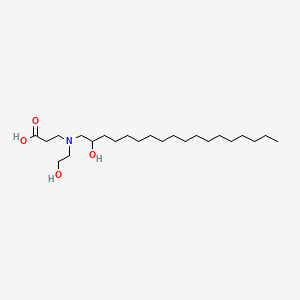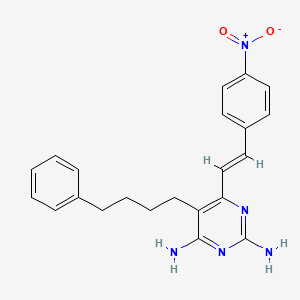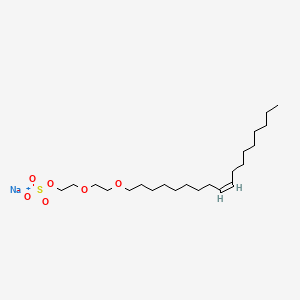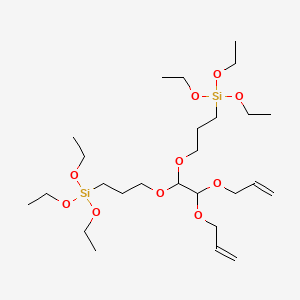
9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane is a complex organic compound characterized by its unique structure, which includes multiple ethoxy and allyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane typically involves the reaction of allyl alcohol with tetraethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product. The process may also involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The allyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties for specific applications.
Biology
In biological research, this compound is studied for its potential use as a biocompatible material. Its ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems and tissue engineering.
Medicine
In medicine, the compound’s potential as a drug carrier is being explored. Its ability to encapsulate and release therapeutic agents in a controlled manner makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its unique properties, such as high thermal stability and resistance to chemical degradation, make it suitable for demanding applications.
Mécanisme D'action
The mechanism of action of 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane include other siloxane and silane derivatives with multiple functional groups. Examples include:
- 9-(Di(ethoxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane
- 9-(Di(methoxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane
Uniqueness
The uniqueness of this compound lies in its combination of allyloxy and ethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications, from material science to biomedical research.
Propriétés
Numéro CAS |
93777-97-0 |
|---|---|
Formule moléculaire |
C26H54O10Si2 |
Poids moléculaire |
582.9 g/mol |
Nom IUPAC |
3-[2,2-bis(prop-2-enoxy)-1-(3-triethoxysilylpropoxy)ethoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C26H54O10Si2/c1-9-19-27-25(28-20-10-2)26(29-21-17-23-37(31-11-3,32-12-4)33-13-5)30-22-18-24-38(34-14-6,35-15-7)36-16-8/h9-10,25-26H,1-2,11-24H2,3-8H3 |
Clé InChI |
JGYDFIZRHREKJO-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOC(C(OCC=C)OCC=C)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


